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Abstract
CP-775146 is a potent and selective agonist of the peroxisome proliferator-activated receptor

alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.

This document provides a comprehensive overview of the discovery, synthesis, and biological

characterization of CP-775146. It is intended for researchers, scientists, and professionals in

the field of drug development who are interested in the therapeutic potential of selective

PPARα agonists for the treatment of dyslipidemia and related metabolic disorders. This guide

includes a summary of its biological activity, the PPARα signaling pathway, and general

experimental protocols for its characterization.

Introduction
Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL)

cholesterol, and low levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor

for the development of cardiovascular disease. The peroxisome proliferator-activated receptors

(PPARs) are a family of nuclear hormone receptors that are key regulators of lipid and glucose

homeostasis. Of the three PPAR isoforms (α, β/δ, and γ), PPARα is highly expressed in tissues

with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation

of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, and

the downregulation of genes involved in lipid synthesis.
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Fibrates, a class of drugs that are agonists of PPARα, have been in clinical use for decades to

treat dyslipidemia. However, these first-generation agonists are often associated with limited

efficacy and off-target effects. This has driven the search for novel, more potent, and selective

PPARα agonists. CP-775146 emerged from these efforts as a highly selective and potent

PPARα agonist with promising hypolipidemic activity.

Discovery of CP-775146
The discovery of CP-775146 was the result of a lead optimization program aimed at identifying

novel chemical scaffolds with high affinity and selectivity for the PPARα receptor. While the

specific details of the initial screening and lead optimization that led to CP-775146 are not

extensively detailed in the public domain, the molecular characterization of this and other novel

PPARα agonists has been described. These efforts focused on developing compounds that

could effectively lower serum triglycerides in vivo.

Synthesis of CP-775146
A detailed, step-by-step synthesis protocol for CP-775146 is not publicly available in the

reviewed scientific literature and patents. However, based on its chemical structure, 2-methyl-2-

[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl]phenoxy]-propanoic acid, its

synthesis would likely involve a multi-step process.

A plausible synthetic strategy would involve the following key steps:

Synthesis of the core piperidine scaffold: This would likely involve the synthesis of a suitably

protected (S)-3-(3-hydroxyphenyl)piperidine.

Etherification: The phenolic hydroxyl group of the piperidine intermediate would be etherified

with a protected 2-bromo-2-methylpropanoate.

Amide Coupling: The piperidine nitrogen would be acylated with 2-(4-isopropylphenyl)acetic

acid or a reactive derivative thereof.

Deprotection: Finally, any protecting groups on the carboxylic acid would be removed to yield

the final product, CP-775146.
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Further research into chemical synthesis patents for related piperidine-based compounds may

provide more specific insights into potential synthetic routes.

Biological Activity and Data Presentation
CP-775146 has been characterized as a potent and highly selective PPARα agonist. Its

biological activity has been assessed through in vitro binding assays and in vivo studies in

animal models of dyslipidemia.

In Vitro Activity
The primary in vitro characterization of CP-775146 involves determining its binding affinity and

selectivity for the different PPAR isoforms. This is typically done using radioligand displacement

assays or coactivator recruitment assays.

Parameter Human PPARα Human PPARβ Human PPARγ Reference

Ki (nM) 24.5 >10,000 >10,000 [1][2]

Table 1: In vitro binding affinity of CP-775146 for human PPAR isoforms.

In Vivo Activity
The hypolipidemic effects of CP-775146 have been demonstrated in mouse models.

Administration of CP-775146 has been shown to significantly reduce plasma triglyceride levels.

Animal Model Dose Effect Reference

Mice
2 mg/kg/day for 2

days

73% decrease in

plasma triglycerides
[3]

Obese Mice (HFD-

induced)
0.1 mg/kg

Significant reduction

in serum triglycerides

and LDL-c

[4][5]

Obese Mice (HFD-

induced)
<0.3 mg/kg

Determined as a safe

dose
[4][5]
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Table 2: In vivo hypolipidemic activity of CP-775146.

Mechanism of Action and Signaling Pathway
CP-775146 exerts its therapeutic effects by activating the PPARα signaling pathway. As a

PPARα agonist, CP-775146 binds to the ligand-binding domain of the PPARα receptor. This

binding event induces a conformational change in the receptor, leading to the dissociation of

corepressors and the recruitment of coactivators. The activated PPARα then forms a

heterodimer with the retinoid X receptor (RXR). This heterodimeric complex binds to specific

DNA sequences known as peroxisome proliferator response elements (PPREs) located in the

promoter regions of target genes. This binding initiates the transcription of genes involved in

lipid metabolism.
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Figure 1: PPARα Signaling Pathway Activation by CP-775146.

Experimental Protocols
Detailed, step-by-step protocols for the specific experiments used to characterize CP-775146
are not available in the public literature. However, this section provides generalized protocols

for the key assays typically used to evaluate novel PPARα agonists.
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PPARα Reporter Gene Assay (In Vitro)
This assay is used to determine the functional potency of a compound as a PPARα agonist.

Objective: To measure the ability of CP-775146 to activate the transcription of a reporter gene

under the control of a PPRE.

General Methodology:

Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured under

standard conditions.

Transfection: The cells are transiently transfected with two plasmids:

An expression vector containing the full-length human PPARα cDNA.

A reporter vector containing a luciferase gene downstream of a promoter with multiple

copies of a PPRE.

Compound Treatment: After transfection, the cells are treated with various concentrations of

CP-775146 or a vehicle control. A known PPARα agonist is used as a positive control.

Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the

luciferase activity is measured using a luminometer.

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein

concentration or a co-transfected β-galactosidase reporter). The EC50 value (the

concentration of the compound that produces 50% of the maximal response) is calculated

from the dose-response curve.
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Figure 2: General Workflow for a PPARα Reporter Gene Assay.
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In Vivo Hypolipidemic Activity Study
This study is designed to evaluate the efficacy of CP-775146 in lowering lipid levels in an

animal model.

Objective: To determine the effect of CP-775146 on plasma triglyceride and cholesterol levels

in a relevant animal model.

General Methodology:

Animal Model: A suitable animal model for dyslipidemia is used, such as C57BL/6 mice fed a

high-fat diet (HFD) to induce obesity and hyperlipidemia.

Acclimatization and Induction: Animals are acclimatized to the housing conditions and then

placed on the HFD for a specified period (e.g., 12 weeks) to induce the disease phenotype.

Compound Administration: The animals are randomly assigned to treatment groups:

Vehicle control group.

Positive control group (e.g., fenofibrate).

CP-775146 treatment groups (multiple dose levels). The compound is administered daily

for a defined period (e.g., 3 days to several weeks) via an appropriate route (e.g., oral

gavage, intraperitoneal injection).

Sample Collection: At the end of the treatment period, blood samples are collected from the

animals.

Biochemical Analysis: Plasma or serum is isolated, and the levels of triglycerides, total

cholesterol, LDL-c, and HDL-c are measured using standard enzymatic assays.

Data Analysis: The lipid levels in the treatment groups are compared to the vehicle control

group using appropriate statistical methods (e.g., ANOVA).

Conclusion
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CP-775146 is a potent and selective PPARα agonist that has demonstrated significant

hypolipidemic activity in preclinical models. Its high selectivity for PPARα over the other

isoforms suggests a potential for a favorable side-effect profile compared to less selective

PPAR agonists. The data presented in this whitepaper support the continued investigation of

CP-775146 and similar compounds as potential therapeutic agents for the management of

dyslipidemia and the reduction of cardiovascular risk. Further studies are warranted to fully

elucidate its long-term efficacy and safety profile in more advanced preclinical and clinical

settings.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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